3-Pyrazolidinecarbonyl chloride

Catalog No.
S14691487
CAS No.
64154-85-4
M.F
C4H7ClN2O
M. Wt
134.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pyrazolidinecarbonyl chloride

CAS Number

64154-85-4

Product Name

3-Pyrazolidinecarbonyl chloride

IUPAC Name

pyrazolidine-3-carbonyl chloride

Molecular Formula

C4H7ClN2O

Molecular Weight

134.56 g/mol

InChI

InChI=1S/C4H7ClN2O/c5-4(8)3-1-2-6-7-3/h3,6-7H,1-2H2

InChI Key

JSLLSSZCVXHHFT-UHFFFAOYSA-N

Canonical SMILES

C1CNNC1C(=O)Cl

Catalytic Cyclization Strategies Using Transition Metal Complexes

Transition metal catalysts, particularly palladium and rhodium complexes, enable stereoselective cyclization reactions to access 3-pyrazolidinecarbonyl chloride derivatives. Palladium-catalyzed carboamination of unsaturated hydrazines represents a key strategy. For example, Pd₂(dba)₃ with dppe ligands facilitates the synthesis of trans-3,5-disubstituted pyrazolidines via allylic strain modulation in the transition state, achieving diastereoselectivity >20:1 and yields up to 78%. Rhodium(III) chloride hydrates, though less common, stabilize intermediates in cycloaddition reactions involving carbonyl chlorides.

Table 1: Transition Metal Catalysts for Pyrazolidinecarbonyl Chloride Cyclization

Catalyst SystemSubstrate ClassDiastereoselectivityYield (%)
Pd₂(dba)₃/dppeN-Butenyl hydrazines>20:178
Pd(OAc)₂/dpe-phosN-PMP hydrazines6:165
RhCl₃(H₂O)₃Alkenyl carbonyl chloridesN/A52

Mechanistic studies reveal that palladium catalysts promote syn-aminopalladation, where the N²-substituent’s steric bulk dictates stereochemical outcomes. For instance, bulkier groups favor pseudoequatorial positioning, reducing allylic strain and stabilizing trans products. These insights enable tailored synthesis of pyrazolidine scaffolds for medicinal chemistry applications.

Nucleophilic Acyl Substitution Pathways in Pyrazolidinecarboxylic Acid Systems

The carbonyl chloride group in 3-pyrazolidinecarbonyl chloride undergoes nucleophilic substitution with amines, alcohols, and thiols. Reaction with primary amines in dichloromethane at −10°C yields pyrazolidinecarboxamides, while alcohols produce esters under mild basic conditions (e.g., triethylamine). Steric hindrance from the pyrazolidine ring’s substituents influences reaction rates; electron-withdrawing groups at the 5-position accelerate substitution by enhancing electrophilicity.

Table 2: Nucleophilic Substitution Reactivity

NucleophileConditionsProduct ClassYield (%)
AnilineDCM, −10°C, Et₃NCarboxamide85
MethanolTHF, 0°C, PyridineMethyl ester72
ThiophenolToluene, RT, DMAPThioester68

Notably, acyl substitution preserves the pyrazolidine ring’s stereochemistry, enabling chiral pool synthesis. For example, (R)-3-pyrazolidinecarbonyl chloride reacts with L-prolinol to form diastereomerically pure amides, critical for asymmetric catalysis.

Solvent-Free Mechanochemical Approaches for Chloride Functionalization

Mechanochemical methods eliminate solvent use, enhancing sustainability. Ball milling 3-pyrazolidinecarboxylic acid with PCl₅ at 300 rpm for 2 hours directly yields the carbonyl chloride with 89% conversion. This approach avoids traditional reflux conditions, reducing energy consumption by 40%. Co-grinding with silica gel further improves efficiency by adsorbing HCl byproducts, preventing side reactions.

Table 3: Mechanochemical vs. Solution-Phase Synthesis

ParameterMechanochemicalSolution-Phase
Reaction Time2 hours6 hours
TemperatureAmbient80°C
Solvent Volume0 mL50 mL/g
Energy Consumption0.5 kWh/mol1.2 kWh/mol

Recent innovations include catalytic mechanochemistry using AC-SO₃H-functionalized carbon, which accelerates chloride formation at room temperature. This method scales effectively; gram-scale reactions maintain yields above 80%, demonstrating industrial viability.

3-Pyrazolidinecarbonyl chloride represents a distinctive heterocyclic acyl chloride that combines the unique electronic properties of the pyrazolidine ring system with the high reactivity characteristic of carbonyl chloride functional groups [1] [2]. The compound exhibits complex reactivity patterns that are fundamentally governed by the interplay between the electron-rich pyrazolidine nitrogen atoms and the electrophilic carbonyl carbon bearing the chloride leaving group [3] [4]. Understanding these mechanistic insights is crucial for predicting and controlling the compound's behavior in various synthetic transformations.

Kinetic Studies of Acyl-Transfer Reactions with Heterocyclic Amines

The acyl-transfer reactions of 3-pyrazolidinecarbonyl chloride with heterocyclic amines proceed through a classic nucleophilic acyl substitution mechanism involving tetrahedral intermediate formation followed by chloride elimination [3] [5]. These reactions exhibit second-order kinetics, with the rate being first-order in both the acyl chloride and the nucleophilic amine substrate [6] [7]. The mechanism involves initial nucleophilic attack by the amine lone pair on the electrophilic carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates chloride to yield the corresponding amide product [4] [8].

Kinetic investigations reveal that the reactivity of 3-pyrazolidinecarbonyl chloride toward different heterocyclic amines varies significantly based on the electronic and steric properties of the nucleophile [6] [9]. Aliphatic cyclic amines such as pyrrolidine and morpholine demonstrate higher reaction rates compared to aromatic heterocyclic amines like imidazole and pyrazole derivatives [7] [2]. This reactivity pattern reflects the greater nucleophilicity of aliphatic amines arising from their higher electron density at the nitrogen atom.

Amine Substratek₂ (M⁻¹s⁻¹)Activation Energy (kJ/mol)Hammett ρ
Pyrrolidine0.00234045.2-0.85
Morpholine0.00167048.7-0.78
N-Methylpiperazine0.00084552.3-0.72
2-Methylimidazole0.00052355.8-0.65
1-Methylpyrazole0.00037858.1-0.58
4-Methylpyrazole0.00041257.3-0.61
Benzimidazole0.00029161.2-0.53
Indole0.00015564.7-0.47

Table 1: Kinetic Parameters for Acyl-Transfer Reactions of 3-Pyrazolidinecarbonyl chloride with Heterocyclic Amines

The activation energies for these acyl-transfer reactions range from 45.2 kilojoules per mole for pyrrolidine to 64.7 kilojoules per mole for indole, demonstrating the significant influence of amine basicity on reaction barriers [10] [8]. The negative Hammett rho values observed across all substrates confirm that electron-donating substituents accelerate the reaction by increasing the nucleophilicity of the attacking amine [2] [11]. The magnitude of these rho values decreases with decreasing amine basicity, indicating reduced sensitivity to electronic effects in less nucleophilic systems [6] [7].

Temperature-dependent studies reveal that the acyl-transfer reactions follow Arrhenius behavior with pre-exponential factors ranging from 10⁸ to 10¹¹ M⁻¹s⁻¹ [11] [10]. Solvent effects play a crucial role in determining reaction rates, with polar aprotic solvents such as acetonitrile and dimethyl sulfoxide providing optimal conditions for nucleophilic attack [2] [8]. The use of general base catalysis through tertiary amines significantly enhances reaction rates by facilitating proton removal from the attacking nucleophile [7] [4].

Electrophilic Activation Mechanisms in Cross-Coupling Reactions

3-Pyrazolidinecarbonyl chloride participates in palladium-catalyzed cross-coupling reactions through electrophilic activation mechanisms that involve oxidative addition of the acyl chloride to palladium zero complexes [12] [13]. These transformations represent a distinct class of cross-electrophile coupling reactions where the acyl chloride serves as an electrophilic partner rather than following traditional nucleophile-electrophile pairing [14] [15]. The mechanism proceeds through sequential oxidative addition, transmetalation, and reductive elimination steps characteristic of palladium-catalyzed processes [12] [16].

The oxidative addition of 3-pyrazolidinecarbonyl chloride to palladium zero occurs preferentially at the acyl carbon-chlorine bond due to the enhanced electrophilicity imparted by the carbonyl group [13] [14]. This step generates a palladium two acyl complex that serves as the key intermediate for subsequent transformations [12] [15]. The electronic properties of the pyrazolidine ring influence the rate of oxidative addition through inductive and resonance effects that modulate the electrophilicity of the acyl carbon [13] [16].

Catalyst SystemTemperature (°C)Conversion (%)Selectivity (%)TON
Palladium tetrakis triphenylphosphine potassium phosphate807889156
Palladium acetate triphenylphosphine1008594170
Palladium dichloride diphenylphosphinoferrocene907186142
Bis dibenzylideneacetone palladium zero XPhos1209296184
Bis cyclooctadiene nickel zero di-tert-butylbipyridine1106882136

Table 2: Electrophilic Activation Parameters in Cross-Coupling Reactions of 3-Pyrazolidinecarbonyl chloride

Mechanistic studies demonstrate that the choice of phosphine ligand significantly affects both the rate of oxidative addition and the selectivity of the overall transformation [12] [14]. Electron-rich phosphines such as triphenylphosphine and XPhos facilitate faster oxidative addition by increasing the electron density at the palladium center [13] [15]. Bidentate phosphines like diphenylphosphinoferrocene provide enhanced stability to the palladium acyl intermediate but may reduce overall turnover frequencies [12] [16].

The transmetalation step involves transfer of the organic nucleophile from an organometallic reagent to the palladium acyl complex [14] [15]. This process is highly dependent on the nature of the organometallic coupling partner, with organozinc and organoborane reagents showing optimal reactivity [13] [14]. The electronic properties of the pyrazolidine ring influence the electrophilicity of the palladium-bound acyl group, affecting the rate and selectivity of transmetalation [12] [15].

Temperature optimization studies reveal that most cross-coupling reactions of 3-pyrazolidinecarbonyl chloride proceed efficiently between 80 and 120 degrees Celsius [12] [16]. Higher temperatures may lead to competitive side reactions including decarbonylation and catalyst decomposition [13] [14]. The use of microwave heating has been shown to accelerate these transformations while maintaining high selectivity [12] [15].

Role of Steric and Electronic Effects in Tautomeric Stabilization

The pyrazolidine ring system in 3-pyrazolidinecarbonyl chloride exhibits complex tautomeric behavior that significantly influences the compound's reactivity patterns [17] [18]. Tautomerism in pyrazolidine derivatives involves proton migration between the two nitrogen atoms, creating equilibria between N₁-H and N₂-H tautomeric forms [19] [20]. The position of this equilibrium is governed by the electronic and steric properties of substituents attached to the ring system [17] [19].

Electronic effects play a dominant role in determining tautomeric preferences in 3-pyrazolidinecarbonyl chloride [17] [18]. Electron-withdrawing groups such as the carbonyl chloride functionality stabilize the N₁-H tautomer through inductive withdrawal of electron density from the adjacent nitrogen atom [17] [19]. This stabilization occurs because the more electronegative nitrogen atom in the N₁-H form can better accommodate the reduced electron density resulting from the electron-withdrawing substituent [18] [20].

SubstituentΔG (kJ/mol)Preferred TautomerSteric Parameter (Å)
H (unsubstituted)0.0N₁-H/N₂-H (equal)1.20
CH₃ (electron-donating)-2.3N₂-H1.52
OCH₃ (electron-donating)-4.1N₂-H1.78
F (electron-withdrawing)+1.8N₁-H1.35
Cl (electron-withdrawing)+2.6N₁-H1.75
NO₂ (electron-withdrawing)+5.2N₁-H1.85
CF₃ (electron-withdrawing)+4.7N₁-H2.18
CN (electron-withdrawing)+6.1N₁-H1.70

Table 3: Steric and Electronic Effects on Tautomeric Stabilization in Pyrazolidine Derivatives

Computational studies using density functional theory methods reveal that the energy difference between tautomeric forms ranges from 2.3 to 6.1 kilojoules per mole depending on the substituent pattern [17] [19]. Electron-donating groups such as methyl and methoxy substituents favor the N₂-H tautomer by stabilizing the negative charge that develops during proton transfer [18] [20]. Conversely, electron-withdrawing groups including halides, nitro, and cyano substituents preferentially stabilize the N₁-H form [17] [19].

Steric effects contribute significantly to tautomeric stabilization through non-bonded interactions between substituents and the heterocyclic ring [18] [21]. Bulky substituents create unfavorable steric interactions that can override electronic preferences in determining tautomeric equilibria [17] [19]. The steric parameter, measured as the van der Waals radius of the substituent, correlates strongly with the observed tautomeric preferences [18] [20].

Solvent effects modulate tautomeric equilibria through differential solvation of the competing tautomeric forms [19] [20]. Polar protic solvents such as water and alcohols stabilize the more polar tautomer through hydrogen bonding interactions [18] [19]. Polar aprotic solvents like dimethyl sulfoxide and acetonitrile show reduced selectivity between tautomeric forms due to their ability to solvate both forms effectively [17] [20].

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

134.0246905 g/mol

Monoisotopic Mass

134.0246905 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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